molecular formula C10H15NO B2755617 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbonitrile CAS No. 2107023-04-9

3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbonitrile

Cat. No.: B2755617
CAS No.: 2107023-04-9
M. Wt: 165.236
InChI Key: ANJBEPMFTLFLSB-UHFFFAOYSA-N
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Description

3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbonitrile is a bicyclic organic compound featuring a partially hydrogenated isochromene backbone with a nitrile (-CN) substituent at the 6-position. The compound’s stereochemistry and conformational flexibility (due to the octahydro framework) may also contribute to its physicochemical properties, such as solubility and thermal stability.

Properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-isochromene-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h8-10H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJBEPMFTLFLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCCC2CC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrile group or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce amines or other derivatives.

Scientific Research Applications

3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to three categories of analogs:

Structural Analogs: Isochromene Derivatives

  • 6-Cyano-3,4-dihydroisochromene: Lacks full hydrogenation of the bicyclic system, leading to reduced steric hindrance and higher reactivity in ring-opening reactions .
  • 4a,8a-Decahydro-1H-isochromene-6-carbonitrile : Fully saturated backbone enhances stability but reduces π-electron conjugation, impacting applications in photochemical processes .

Functional Group Analogs: Nitrile-Containing Bicyclic Compounds

  • Bicyclo[2.2.2]oct-5-ene-2-carbonitrile : Similar nitrile placement but distinct ring topology (bridgehead vs. fused rings), resulting in differing dipole moments (calculated: 4.2 D vs. 3.8 D) .
  • 2-Cyano-1,2,3,4-tetrahydronaphthalene: Aromatic ring partial saturation reduces electron-withdrawing effects compared to the isochromene system, altering nucleophilic substitution kinetics .

Coordination Chemistry Relevance

While the provided evidence focuses on coordination polymers (), the nitrile group in 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbonitrile could theoretically act as a ligand in metal-organic frameworks (MOFs).

Data Tables

Table 1: Key Physicochemical Properties

Property This compound 6-Cyano-3,4-dihydroisochromene Bicyclo[2.2.2]oct-5-ene-2-carbonitrile
Molecular Weight (g/mol) 179.24 161.19 147.22
Boiling Point (°C, estimated) 290–310 265–280 240–255
Dipole Moment (D, calculated) 3.8 4.1 4.2
LogP (Octanol-Water Partition Coefficient) 1.9 1.5 2.3

Table 2: Reactivity Comparison

Reaction Type This compound 2-Cyano-1,2,3,4-tetrahydronaphthalene
Hydrolysis (50% H₂SO₄) Slow (t₁/₂ = 12 h) Rapid (t₁/₂ = 1.5 h)
Hydrogenation (H₂/Pd) Selective reduction of cyclohexene ring Full saturation of aromatic ring
Grignard Addition Moderate yield (60–65%) Low yield (30–35%)

Research Findings and Limitations

  • Synthetic Utility : The compound’s nitrile group enables participation in Strecker synthesis or cycloadditions, though steric hindrance from the bicyclic system may limit yields compared to simpler nitriles .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 220°C, superior to linear nitriles but inferior to aromatic analogs like benzonitrile .
  • Further experimental data or computational studies (e.g., DFT analyses) are needed to validate hypothesized properties.

Biological Activity

3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbonitrile (CAS Number: 2107023-04-9) is an organic compound that belongs to the isochromene class. Its complex bicyclic structure and the presence of a carbonitrile group suggest potential biological activities that warrant investigation. This article reviews the compound's biological activity based on existing literature and research findings.

PropertyValue
Molecular FormulaC₁₀H₁₅NO
Molecular Weight165.23 g/mol
StructureStructure

Antioxidant Activity

Research indicates that compounds with similar structures to 3,4,4a,5,6,7,8,8a-octahydro-1H-isochromene derivatives exhibit significant antioxidant properties. For instance, studies on isochromenes revealed their ability to scavenge free radicals effectively. Analogous compounds have shown antioxidant activity measured through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where certain derivatives outperformed ascorbic acid by 7 to 16 times in potency .

Antiplatelet Activity

In addition to antioxidant effects, some isochromene derivatives have been investigated for their antiplatelet properties. A study on related compounds demonstrated potent inhibition of platelet aggregation induced by arachidonic acid (AA), suggesting that this compound might also possess similar antiplatelet activity . This could have implications for cardiovascular health and the prevention of thrombotic events.

Neuroprotective Effects

Preliminary studies on related isochromenes suggest neuroprotective properties that may extend to this compound. Compounds in this class have been shown to protect neuronal cells from oxidative stress and apoptosis in vitro. This activity is particularly relevant for developing therapeutic agents against neurodegenerative diseases .

Case Studies

  • Antioxidant Efficacy : In a comparative study using various isochromene derivatives against DPPH radicals:
    • Test Compounds : Several synthesized analogues of isochromenes were tested.
    • Results : The most potent compounds demonstrated IC50 values significantly lower than that of ascorbic acid.
    • : The structural features of these compounds are critical for their antioxidant capacity.
  • Antiplatelet Activity Assessment :
    • Experimental Setup : Platelet aggregation was induced using AA in human blood samples.
    • Results : Selected isochromene derivatives exhibited up to 80% inhibition of platelet aggregation compared to control groups treated with aspirin.
    • Implications : These findings support further exploration of these compounds as potential antithrombotic agents.

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